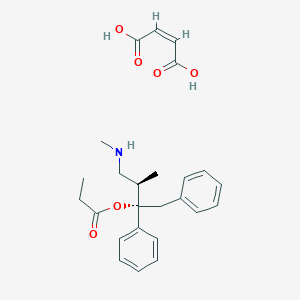

d-Norpropoxyphene.maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

d-Norpropoxyphene maleate is a deuterium-labeled analog of norpropoxyphene, a metabolite of propoxyphene (an opioid analgesic). It is primarily utilized as an internal reference standard in pharmaceutical analysis, particularly in mass spectrometry (MS) for drug quantification and metabolite identification. Its molecular formula is C21H22D5NO2·C4H4O4, with a molecular weight of 446.56 g/mol (330.48 + 116.08) . The compound is available in powder form (10 mg, 50 mg, 100 mg) and serves critical roles in drug development, quality control, and forensic toxicology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of d-Norpropoxyphene maleate involves the reaction of norpropoxyphene with maleic acid. The reaction typically occurs in a solvent such as methanol, where the maleic acid acts as a proton donor to form the salt with norpropoxyphene . The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired salt.

Industrial Production Methods: Industrial production of d-Norpropoxyphene maleate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation Reactions

D-Norpropoxyphene.maleate undergoes oxidation to form derivatives, as evidenced by GC/MS analysis. In studies, oxidation products were observed when the compound was treated with strong bases or analyzed under high-temperature conditions . These reactions typically involve the conversion of functional groups, such as amines or esters, into oxidized forms (e.g., ketones or carboxylic acids).

Reduction Reactions

The synthesis of this compound from propoxyphene involves N-demethylation , a reduction reaction. This process uses zinc dust and formic acid in dimethylformamide (DMF) to remove methyl groups, yielding the demethylated product . The reaction proceeds through a two-step mechanism:

-

Demethylation : Propoxyphene is reduced to d-Norpropoxyphene via CYP3A4-mediated hepatic metabolism in vivo .

-

Salt Formation : The resulting d-Norpropoxyphene is then reacted with maleic acid to form the maleate salt, enhancing aqueous solubility .

Table 1: Key Reduction Reaction Parameters

| Parameter | Details |

|---|---|

| Reagents | Zinc dust, formic acid in DMF |

| Conditions | Controlled temperature, acidic environment |

| Product | d-Norpropoxyphene (free base), followed by maleate salt formation |

Substitution and Rearrangement

This compound exhibits substitution and rearrangement tendencies under specific conditions:

-

Base-Catalyzed Conversion : In basic solutions, it undergoes rapid conversion to norpropoxyphene amide via a cyclic intermediate . This intermediate forms due to intramolecular cyclization, as confirmed by HPLC and 1H NMR analysis .

-

Salt Formation : The reaction with maleic acid involves protonation of the amine group, forming the maleate salt . This salt’s stability depends on storage conditions, with degradation observed in neutral methanol over time .

Hydrolysis and Stability

In aqueous environments, this compound demonstrates limited hydrolytic stability. A study showed that neutral methanol solutions degrade into a cyclic iminium ion (m/z 308) over weeks, while basic conditions accelerate this process . Storage at low temperatures (e.g., freezing) slows degradation, but complete conversion to the degradant occurs within 18 months .

Table 2: Degradation Pathways

| Condition | Degradation Product | Key Observations |

|---|---|---|

| Neutral methanol | Cyclic iminium ion (m/z 308) | Gradual conversion over weeks |

| Basic solution | Norpropoxyphene amide | Rapid conversion within 2 hours at 60°C |

Metabolic Pathways

In vivo, this compound is a major metabolite of propoxyphene, formed via CYP3A4-mediated N-demethylation . This pathway is critical for its pharmacokinetic profile:

-

Half-life : 30–36 hours for norpropoxyphene, significantly longer than propoxyphene’s 6–12 hours .

-

Excretion : Primarily renal, with accumulation risks in patients with hepatic/renal impairment .

Table 3: Pharmacokinetic Comparison

| Parameter | Dextropropoxyphene | Norpropoxyphene |

|---|---|---|

| Half-life | 6–12 hours | 30–36 hours |

| Bioavailability | Higher oral absorption | Not specified |

| Metabolism | N-demethylation | N/A |

Salt Formation and Solubility

The maleate salt form enhances aqueous solubility, making it suitable for analytical techniques like chromatography . This salt is synthesized by reacting d-Norpropoxyphene with maleic acid in acetone, followed by purification . The maleate salt’s stability is influenced by pH and temperature, with optimal storage at refrigerated conditions .

Table 4: Salt Formation Protocol

| Step | Process |

|---|---|

| Reactants | d-Norpropoxyphene free base + maleic acid in acetone |

| Reaction Conditions | Room temperature, stirring, and precipitation |

| Purification | Filtration and drying in vacuo |

This comprehensive analysis highlights the compound’s reactivity, emphasizing its role in analytical chemistry and pharmacological research.

Scientific Research Applications

Pharmacological Applications

Analgesic Studies

d-Norpropoxyphene is a major metabolite of dextropropoxyphene, an opioid analgesic. While it exhibits weaker analgesic properties than its parent compound, its role in pain management has been explored in various studies. Research indicates that it may contribute to the side effects associated with dextropropoxyphene, particularly in overdose scenarios where it can lead to severe toxicity and cardiac complications .

Cardiovascular Research

The compound has been identified as a pro-convulsant and a blocker of sodium and potassium channels, especially in cardiac tissue. This action can result in prolonged intracardiac conduction times, which may lead to heart failure following overdose . Studies have investigated its effects on cardiac function, particularly in the context of opioid toxicity.

Drug Metabolism Studies

d-Norpropoxyphene maleate is utilized in pharmacokinetic studies to analyze the metabolism of propoxyphene and its derivatives. It plays a crucial role in liquid chromatography-mass spectrometry methods for quantifying opioids in biological samples, including plasma and breast milk. This application is particularly relevant in maternal health research, where understanding drug metabolism is essential for assessing safety during pregnancy and lactation .

Forensic Toxicology

Quantification of Opioids

In forensic toxicology, d-Norpropoxyphene maleate is employed for the quantification of opioids in biological fluids. Its detection is crucial for analyzing cases of overdose or poisoning involving propoxyphene derivatives. Studies have demonstrated its effectiveness when used with high-resolution mass spectrometry techniques .

Case Studies

Several case studies highlight the importance of d-Norpropoxyphene maleate in forensic investigations. For instance, it has been used to establish the presence of opioids in fatal incidents, providing critical evidence in legal contexts . The compound's ability to indicate prior use of propoxyphene can be pivotal in determining the cause of death.

Research Findings

Mechanism of Action

The mechanism of action of d-Norpropoxyphene maleate involves its interaction with opioid receptors in the central nervous system. It acts as a weak agonist at OP1, OP2, and OP3 opiate receptors, primarily affecting OP3 receptors. These receptors are coupled with G-protein receptors and function as modulators of synaptic transmission via G-proteins that activate effector systems .

Comparison with Similar Compounds

Comparison with Deuterium-Labeled Reference Standards

Deuterated analogs are indispensable in MS due to their near-identical chemical properties to non-deuterated counterparts, enabling precise quantification. Below is a comparative analysis of d-Norpropoxyphene maleate with other deuterated standards:

Table 1: Key Properties of Deuterated Reference Standards

| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Application | Packaging Forms |

|---|---|---|---|---|

| d-Norpropoxyphene maleate | C21H22D5NO2·C4H4O4 | 446.56 | MS quantification of propoxyphene metabolites | 10 mg, 50 mg, 100 mg powders |

| Norfluoxetine-D6 oxalate | C16H10D6F3NO·C2H2O4 | 385.34 | Quantification of fluoxetine in antidepressants | Solutions (0.1–1.0 mg/mL), powders |

| Norhydrocodone-D3 HCl | C17H16D3NO3·HCl | 324.82 | Analysis of hydrocodone in pain management | Solutions, powders |

| Normeperidine-D4 HCl | C14H15D4NO2·HCl | 273.80 | Detection of meperidine in opioid assays | Solutions, powders |

Key Findings :

- Structural Differentiation: d-Norpropoxyphene maleate contains a maleate counterion, enhancing solubility in aqueous buffers used in chromatography, whereas Norhydrocodone-D3 and Normeperidine-D4 use HCl salts for stability .

- Isotopic Labeling: The D5 label in d-Norpropoxyphene minimizes isotopic overlap in MS, improving accuracy compared to D3- or D4-labeled analogs .

- Application Scope: Unlike Norfluoxetine-D6 (used in psychiatry), d-Norpropoxyphene is specific to opioid metabolite tracking, reflecting its niche in toxicology .

Comparison with Non-Deuterated Maleate Salts

Maleate salts are widely used in pharmaceuticals for their buffering capacity and solubility. Below is a comparison with active pharmaceutical ingredients (APIs) containing maleate:

Table 2: Maleate-Containing APIs vs. d-Norpropoxyphene Maleate

Key Findings :

- Functional Contrast: While APIs like Prochlorperazine dimaleate are therapeutic agents, d-Norpropoxyphene maleate is exclusively analytical, lacking pharmacological activity .

- Maleate Utility: Maleate’s low pKa (~2.0) makes it ideal for buffering in Tris-maleate (pH 7.3) and Manganese-maleate (pH 7.0) systems, critical for enzyme assays and chromatography linked to d-Norpropoxyphene analysis .

- Regulatory Role: Desmethyldoxepin maleate, an impurity standard, highlights maleate’s versatility in both API synthesis and quality assurance, contrasting with d-Norpropoxyphene’s role in metabolite detection .

Research and Regulatory Considerations

- Stereochemical Specificity: The d- prefix denotes the dextrorotatory enantiomer, which may exhibit distinct metabolic pathways compared to racemic (d,l) forms, necessitating enantiopure standards for accurate MS results .

- Stability Data: d-Norpropoxyphene maleate’s stability in solution (e.g., Trizma-maleate buffers) is superior to HCl salts under neutral pH conditions, reducing degradation during long chromatographic runs .

- Regulatory Compliance: As per guidelines in Reference Standards for Pharmaceutical Analysis 2018, deuterated standards must meet ≥98% isotopic purity, a benchmark satisfied by d-Norpropoxyphene maleate .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying d-Norpropoxyphene maleate in biological matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with optimized buffer systems. For enzyme assays, prepare 50 mM Tris Maleate buffer (pH 7.3) and 50 mM Calcium Chloride solutions to stabilize enzymatic activity. Calibration standards should include deuterated analogs (e.g., d,l-Norpropoxyphene-D5.maleate) to enhance specificity in mass spectrometry .

Q. How should stable stock solutions of d-Norpropoxyphene maleate be prepared, considering its solubility profile?

- Methodology : Dissolve the compound in DMF or DMSO (30 mg/mL) for initial stock solutions. For aqueous compatibility, dilute in PBS (pH 7.2) to 250 µg/mL. Use sonication (37°C water bath) to improve solubility. Aliquot and store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month) .

Q. What storage conditions are critical to maintain the integrity of d-Norpropoxyphene maleate reference standards?

- Methodology : Store lyophilized powders at -20°C in airtight containers. For prepared solutions, avoid freeze-thaw cycles; use single-use aliquots. Stability studies indicate degradation rates increase above -20°C, particularly in aqueous buffers .

Advanced Research Questions

Q. How can discrepancies in pharmacokinetic data for d-Norpropoxyphene maleate arising from different analytical techniques be resolved?

- Methodology : Cross-validate results using orthogonal methods (e.g., LC-MS vs. enzymatic assays). Incorporate deuterated internal standards (e.g., d,l-Norpropoxyphene-D5.maleate) to control for matrix effects. Statistically analyze inter-method variability using Bland-Altman plots or Deming regression .

Q. What strategies optimize mass spectrometry parameters for quantifying deuterated analogs of d-Norpropoxyphene maleate?

- Methodology : Tune ionization settings (e.g., ESI+ mode) to enhance detection of [M+H]+ ions (m/z 441.5 for the parent compound). Optimize collision energy to differentiate isotopic peaks (e.g., D5-labeled vs. unlabeled). Validate fragmentation patterns using reference spectra from certified standards .

Q. How should researchers design in vitro vs. in vivo studies to assess the pharmacological activity of d-Norpropoxyphene maleate?

- Methodology : For in vitro models, use hepatic microsomes to study metabolic pathways (CYP450 interactions). In vivo, employ dose-escalation studies in rodents, adjusting for bioavailability differences. Ensure ethical alignment with frameworks like FINER (Feasible, Novel, Ethical, Relevant) and document species-specific metabolic variations .

Q. What experimental controls are essential when analyzing d-Norpropoxyphene maleate’s stability under varying physiological conditions?

- Methodology : Include temperature- and pH-controlled stability assays (e.g., simulate gastric pH 1.2 vs. plasma pH 7.4). Use accelerated degradation studies (40°C/75% RH) to predict shelf-life. Quantify degradation products via LC-MS and compare to pharmacopeial thresholds .

Q. Methodological Frameworks for Research Design

Q. How can the PICO framework be applied to structure research questions on d-Norpropoxyphene maleate’s metabolite interactions?

- Methodology : Define P opulation (e.g., rodent liver enzymes), I ntervention (d-Norpropoxyphene exposure), C omparison (untreated controls or other opioids), and O utcome (CYP450 inhibition rates). This ensures hypothesis-driven, reproducible experimental designs .

Q. What steps mitigate bias when interpreting contradictory data from d-Norpropoxyphene maleate receptor-binding assays?

- Methodology : Blind analysts to treatment groups during data collection. Use third-party software for unbiased curve-fitting (e.g., GraphPad Prism). Replicate studies in independent labs to confirm findings, adhering to guidelines for reporting negative results .

Q. Data Reporting and Validation

Q. How should researchers document analytical protocols to ensure reproducibility of d-Norpropoxyphene maleate studies?

- Methodology : Detail buffer compositions (e.g., Tris Maleate pH 7.3), instrument parameters (e.g., LC column type, gradient program), and validation metrics (e.g., LOD/LOQ, recovery rates). Reference certified standards (e.g., Lipomed’s PPO-1361-MA series) and provide raw data in supplementary materials .

Properties

Molecular Formula |

C25H31NO6 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;[(2S,3R)-3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate |

InChI |

InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,21+;/m1./s1 |

InChI Key |

HCQPFYNZJNOOKN-YKNFWSLESA-N |

Isomeric SMILES |

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CNC.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.